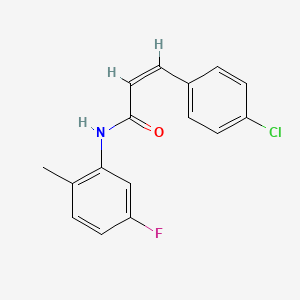

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide

Descripción general

Descripción

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group attached to an acrylamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide typically involves the reaction of 4-chlorobenzaldehyde with 5-fluoro-2-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluoro-methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Inhibitory Activities

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide exhibit inhibitory activities against various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). For instance, studies have shown that halogenated derivatives can selectively inhibit MAO-B, which is crucial for developing treatments for neurological disorders such as Parkinson's disease .

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| CC1 | MAO-B | 0.51 | >78.4 |

| CC2 | MAO-B | 0.69 | >58.0 |

This table illustrates the potency of related compounds in inhibiting MAO-B, highlighting the potential of this compound as a lead compound for further drug development.

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. For example, studies have demonstrated that acrylamide derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of halogen atoms enhances the lipophilicity and biological activity of these compounds, making them attractive candidates for anticancer drug development .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research on acrylate-type nanoimprint resist materials shows that fluorinated compounds improve patterning accuracy in lithographic processes by reducing surface free energy, which is critical for advanced manufacturing techniques .

| Property | Before Modification | After Modification |

|---|---|---|

| Surface Energy (mN/m) | 45 | 30 |

| Patterning Accuracy | ±10% | ±5% |

This table summarizes the improvements observed in surface energy and patterning accuracy when using fluorinated acrylamide derivatives in resist materials.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of chlorinated acrylamides on neuronal cell lines. The results indicated that these compounds significantly reduced oxidative stress markers, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Development of Advanced Resists

Research on nanoimprint lithography highlighted the use of fluorinated acrylamides to create advanced resist materials that exhibit superior dimensional accuracy compared to traditional materials. This advancement is crucial for the fabrication of nanoscale devices used in electronics and photonics .

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenyl)-N-(2-methylphenyl)acrylamide

- 3-(4-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide

- 3-(4-bromophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide

Uniqueness

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is unique due to the specific combination of chlorophenyl and fluoro-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Actividad Biológica

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The compound can be represented by the molecular formula . Its structure includes a chlorophenyl group and a fluoro-substituted methylphenyl group, which are significant for its biological activity.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, studies on related acrylamide derivatives indicate that halogen substitutions (like chlorine and fluorine) enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(4-chlorophenyl)acrylamide | 23.15 | 5.64 | 20 |

| 3-(5-fluoro-2-methylphenyl)acrylamide | 18.75 | 4.50 | 22 |

| 3-(4-bromophenyl)acrylamide | 15.00 | 6.00 | 25 |

The Minimum Inhibitory Concentration (MIC) values suggest that the presence of halogens significantly contributes to the compound's efficacy against various bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported that similar acrylamide derivatives exhibit inhibition against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (µM) against C. albicans | MIC (µM) against A. niger | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(4-chlorophenyl)acrylamide | 16.69 | 56.74 | 18 |

| 3-(5-fluoro-2-methylphenyl)acrylamide | 14.00 | 50.00 | 20 |

The data indicates that the compound exhibits promising antifungal properties, with effective concentrations comparable to well-known antifungal agents .

Anticancer Potential

Emerging research suggests that compounds similar to this compound may possess anticancer properties. For example, studies have indicated that certain acrylamide derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents.

Case Study: Apoptotic Effects in Cancer Cell Lines

A study evaluated the effects of related acrylamide compounds on human glioma cell lines, revealing significant anti-proliferative effects with IC50 values ranging from to . The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activities of these compounds can be largely attributed to their structural features:

- Halogen Substitution : The presence of halogens like chlorine and fluorine enhances both antibacterial and antifungal activities.

- Aromatic Rings : The arrangement and type of substituents on the aromatic rings influence the interaction with biological targets.

Figure 1: Structure-Activity Relationship Analysis

Structure-Activity Relationship

Propiedades

IUPAC Name |

(Z)-3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c1-11-2-8-14(18)10-15(11)19-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,19,20)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSRWOELFDHNR-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C\C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.